Pudexacianinium chloride [WHO-DD]
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Overview
Description
Pudexacianinium chloride is an emerging compound in the field of medical research, showing promising potential due to its unique pharmacological properties. It is an indocyanine green derivative designed for intraoperative ureter visualization during colorectal or gynecologic surgery in both adult and pediatric patients .
Preparation Methods
Pudexacianinium chloride is synthesized through a series of chemical reactions involving indocyanine green derivatives. The industrial production methods are still under investigation, with ongoing research aimed at optimizing the synthesis process for large-scale production .
Chemical Reactions Analysis
Pudexacianinium chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pudexacianinium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye for imaging and visualization.
Biology: Employed in cellular and molecular biology studies for tracking and imaging.
Industry: Utilized in the development of new imaging techniques and diagnostic tools.
Mechanism of Action
At a molecular level, pudexacianinium chloride functions by modulating the activity of specific cellular receptors and signaling pathways. One of the primary targets is the protein kinase C family of enzymes, which play a crucial role in regulating cell proliferation, differentiation, and survival. By selectively inhibiting certain isoforms of protein kinase C, pudexacianinium chloride can effectively disrupt aberrant cell signaling pathways implicated in autoimmune diseases and cancers . Additionally, it influences other key signaling molecules, such as mitogen-activated protein kinases and nuclear factor kappa B, allowing it to exert a broad-spectrum therapeutic effect .
Comparison with Similar Compounds
Pudexacianinium chloride is unique due to its hydrophilic properties and rapid urinary clearance without metabolism after intravenous administration . Similar compounds include:
Indocyanine Green: Another fluorescent dye used for medical imaging.
Fluorescein: A dye used in diagnostic procedures, particularly in ophthalmology.
Methylene Blue: A dye with applications in both medical diagnostics and treatment.
Pudexacianinium chloride stands out due to its specific design for intraoperative ureter visualization and its potential therapeutic applications in autoimmune diseases and cancer .
Properties
CAS No. |
2243793-22-6 |
---|---|
Molecular Formula |
C135H197ClN4O73 |
Molecular Weight |
3079.4 g/mol |
IUPAC Name |
3-[(2E)-2-[2-[3-[(E)-2-[1,1-dimethyl-3-[3-oxo-3-[3-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26R,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,41,42,43,44,45,46,47,48,49-tridecahydroxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-40-yl]oxy]propylamino]propyl]benzo[e]indol-3-ium-2-yl]ethenyl]-2-methoxycyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]-N-[3-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,42,43,44,45,46,47,48,49-tridecahydroxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-41-yl]oxy]propyl]propanamide;chloride |
InChI |
InChI=1S/C135H196N4O73.ClH/c1-134(2)71(138(55-23-19-49-13-6-8-17-53(49)75(55)134)31-27-73(154)136-29-11-33-183-118-102(181)132-197-70(48-153)117(118)212-131-100(179)87(166)113(66(44-149)196-131)208-127-96(175)83(162)109(62(40-145)192-127)204-123-92(171)79(158)105(58(36-141)188-123)200-120-89(168)78(157)106(59(37-142)185-120)201-124-93(172)82(161)110(63(41-146)189-124)205-128-97(176)86(165)114(209-132)67(45-150)193-128)25-21-51-15-10-16-52(103(51)182-5)22-26-72-135(3,4)76-54-18-9-7-14-50(54)20-24-56(76)139(72)32-28-74(155)137-30-12-34-184-119-101(180)116-69(47-152)198-133(119)211-115-68(46-151)195-129(99(178)88(115)167)207-111-64(42-147)191-125(95(174)84(111)163)203-107-60(38-143)187-121(91(170)80(107)159)199-104-57(35-140)186-122(90(169)77(104)156)202-108-61(39-144)190-126(94(173)81(108)160)206-112-65(43-148)194-130(210-116)98(177)85(112)164;/h6-9,13-14,17-26,57-70,77-102,104-133,140-153,156-181H,10-12,15-16,27-48H2,1-5H3,(H-,136,137,154,155);1H/t57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101+,102-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-;/m1./s1 |
InChI Key |
GZTBUIDHFZUESL-VJGHJLQJSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)NCCCO[C@@H]4[C@H]([C@@H]5O[C@@H]([C@H]4O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]1[C@@H]([C@H]([C@H](O5)[C@H](O1)CO)O)O)O)O)O)O)O)O)O)O)O)O)CO)O)/C=C/C1=C(C(=C/C=C/2\C(C3=C(N2CCC(=O)NCCCO[C@@H]2[C@H]([C@H]4[C@H](O[C@@H]2O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]2[C@H](O[C@H](O4)[C@@H]([C@H]2O)O)CO)CO)CO)CO)CO)CO)CO)O)C=CC2=CC=CC=C23)(C)C)CCC1)OC)C.[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)NCCCOC4C(C5OC(C4OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)OC1C(C(C(O5)C(O1)CO)O)O)O)O)O)O)O)O)O)O)O)O)CO)O)C=CC1=C(C(=CC=C2C(C3=C(N2CCC(=O)NCCCOC2C(C4C(OC2OC2C(OC(C(C2O)O)OC2C(OC(C(C2O)O)OC2C(OC(C(C2O)O)OC2C(OC(C(C2O)O)OC2C(OC(C(C2O)O)OC2C(OC(O4)C(C2O)O)CO)CO)CO)CO)CO)CO)CO)O)C=CC2=CC=CC=C23)(C)C)CCC1)OC)C.[Cl-] |
Origin of Product |
United States |
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